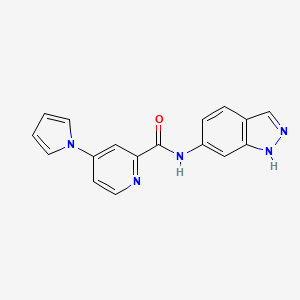

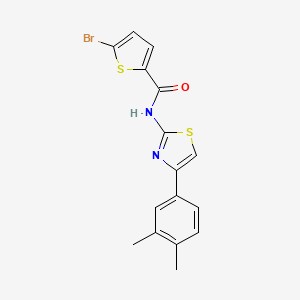

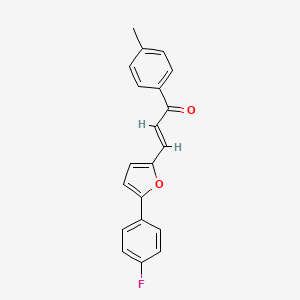

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies as a potential anti-cancer agent.

Aplicaciones Científicas De Investigación

Tuberculostatic Activity and Compound Synthesis

Compounds structurally similar to N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide, such as N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, have been synthesized and evaluated for their tuberculostatic activity against Mycobacterium tuberculosis. This research has contributed to understanding the structure-activity relationships critical for designing effective anti-tuberculosis agents (Bogdanowicz et al., 2012).

Catalytic Activity and Organic Synthesis

Studies have demonstrated the catalytic potential of metal complexes involving picolinamide ligands, as seen in palladium-catalyzed intramolecular amination processes. This work highlights the utility of picolinamide and related compounds in facilitating the synthesis of azetidines, pyrrolidines, and indolines through selective C-H bond activation, showcasing their relevance in developing efficient synthetic methodologies (He et al., 2012).

Anticancer Activity

The synthesis of Pt(II) pyridinium amidate (PYA) complexes, with ligands including N-(1-benzylpyridin-4(1H)-ylidene)picolinamide, has been reported alongside in vitro studies to assess their anticancer activity. Such research is pivotal in the development of novel cancer therapies, illustrating the potential medical applications of picolinamide derivatives in oncology (Muller et al., 2016).

Enzymatic Inhibition and Diabetes Research

Picolinamide has been identified as a potent inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This discovery could have significant implications for diabetes research, especially in understanding the molecular mechanisms underlying pancreatic beta-cell damage (Yamamoto & Okamoto, 1980).

Material Science and Coordination Chemistry

Research into the coordination behavior of picolinamide-based ligands with silver(I) ions has led to the formation of novel 1D coordination polymers and supramolecular metallogels. These findings are valuable for material science, particularly in designing new materials with potential applications in catalysis, drug delivery, and nanotechnology (Hegarty et al., 2020).

Propiedades

IUPAC Name |

N-(1H-indazol-6-yl)-4-pyrrol-1-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c23-17(20-13-4-3-12-11-19-21-15(12)9-13)16-10-14(5-6-18-16)22-7-1-2-8-22/h1-11H,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBUORBKWOYYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)

![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2843884.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)

![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2843897.png)